6-(4-Butylcyclohexyloxy)hexanal

Description

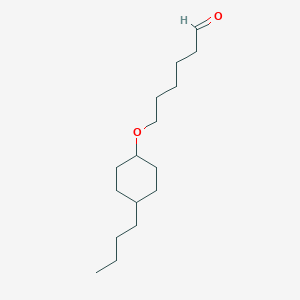

6-(4-Butylcyclohexyloxy)hexanal is a substituted hexanal derivative with a 4-butylcyclohexyloxy group attached to the sixth carbon of the hexanal chain. Its molecular formula is C₁₆H₂₈O₂, and its structure combines a linear aliphatic aldehyde with a bulky cyclohexyl ether substituent.

Properties

Molecular Formula |

C16H30O2 |

|---|---|

Molecular Weight |

254.41 g/mol |

IUPAC Name |

6-(4-butylcyclohexyl)oxyhexanal |

InChI |

InChI=1S/C16H30O2/c1-2-3-8-15-9-11-16(12-10-15)18-14-7-5-4-6-13-17/h13,15-16H,2-12,14H2,1H3 |

InChI Key |

MLBCZGWTGOWABR-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC1CCC(CC1)OCCCCCC=O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-Butylcyclohexyloxy)hexanal typically involves the reaction of hexanal with 4-butylcyclohexanol under specific conditions. The reaction is often catalyzed by an acid or base to facilitate the formation of the ether linkage. The process may involve:

Esterification: Hexanal reacts with 4-butylcyclohexanol in the presence of an acid catalyst.

Etherification: The intermediate product undergoes etherification to form 6-(4-Butylcyclohexyloxy)hexanal.

Industrial Production Methods

In an industrial setting, the production of 6-(4-Butylcyclohexyloxy)hexanal may involve continuous flow reactors to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to maximize the efficiency of the process.

Chemical Reactions Analysis

Nucleophilic Addition Reactions

The aldehyde group undergoes nucleophilic attacks under controlled conditions:

Oxidation

-

Strong oxidizing agents (e.g., KMnO₄, CrO₃) convert the aldehyde to a carboxylic acid:

Yields 6-(4-butylcyclohexyloxy)hexanoic acid under acidic conditions .

Reduction

-

Catalytic hydrogenation (H₂/Pd) or metal hydrides (NaBH₄, LiAlH₄) produce the primary alcohol:

Product: 6-(4-butylcyclohexyloxy)hexanol , used in fragrance stabilization .

Cannizzaro Reaction

Under strong alkaline conditions (no α-hydrogens):

Applicable due to the absence of α-hydrogens in 6-(4-butylcyclohexyloxy)hexanal .

Experimental Data and Conditions

Key parameters from analogous aldehyde reactions :

Stability and Byproduct Formation

-

Autoxidation : Forms peroxides under prolonged O₂ exposure, requiring antioxidants in formulations.

-

Acid-catalyzed degradation : Ether cleavage at extreme pH, releasing cyclohexanol derivatives.

Scientific Research Applications

6-(4-Butylcyclohexyloxy)hexanal has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-(4-Butylcyclohexyloxy)hexanal involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The butylcyclohexyloxy group may influence the compound’s hydrophobicity and membrane permeability, affecting its distribution and activity within biological systems.

Comparison with Similar Compounds

Structural Analogs and Key Differences

6-(4-Phenylbutoxy)hexanal

- Molecular Formula : C₁₆H₂₄O₂ ().

- Key Features : A phenylbutoxy group replaces the butylcyclohexyloxy substituent.

- Comparison :

- Hydrophobicity : The phenyl group enhances aromatic interactions, whereas the cyclohexyl group in 6-(4-butylcyclohexyloxy)hexanal introduces steric bulk and conformational rigidity.

- Molecular Weight : 248.366 g/mol () vs. ~264 g/mol (estimated for 6-(4-butylcyclohexyloxy)hexanal).

- Volatility : The cyclohexyl group likely reduces volatility compared to the phenylbutoxy analog.

4-(Benzyloxy)hexanal (Compound 21)

- Molecular Formula : C₁₃H₁₈O₂ ().

- Key Features : A benzyloxy group at the fourth carbon.

- Comparison: Substitution Position: The sixth-carbon substitution in 6-(4-butylcyclohexyloxy)hexanal may confer different steric effects and reactivity in aldehyde-mediated reactions. Solubility: The benzyloxy group (aromatic) vs. cyclohexyloxy (aliphatic) may alter solubility in polar/nonpolar solvents.

6-(Triphenylmethoxy)hexanal

- Molecular Formula : C₂₅H₂₆O₂ ().

- Key Features : A highly bulky triphenylmethoxy substituent.

- LogP: Higher logP (predicted) due to three phenyl rings, making it more lipophilic than 6-(4-butylcyclohexyloxy)hexanal.

Physicochemical Properties

Functional and Application Comparisons

- Hexanal (Parent Compound) :

- 6-(4-Butylcyclohexyloxy)hexanal: Potential use in materials science (e.g., liquid crystals) due to the cyclohexyl group’s rigidity. Reduced volatility compared to hexanal, making it less suitable for flavor applications.

- 6-(4-Phenylbutoxy)hexanal :

Biological Activity

6-(4-Butylcyclohexyloxy)hexanal is a compound that exhibits significant biological activity, particularly in the context of its potential applications in fragrance and flavor industries. This article provides a detailed examination of its biological properties, mechanisms of action, and relevant case studies.

6-(4-Butylcyclohexyloxy)hexanal is an aldehyde derivative characterized by its cyclohexyl group, which contributes to its unique chemical behavior. Its structural formula can be represented as follows:

The presence of the butylcyclohexyl moiety enhances its lipophilicity, influencing its interaction with biological membranes and potential bioactivity.

Antimicrobial Properties

Research indicates that aldehydes, including hexanal and its derivatives, possess antimicrobial properties. Hexanal has been noted for its antifungal activity, which may extend to 6-(4-Butylcyclohexyloxy)hexanal. A study demonstrated that hexanal exhibited significant antifungal activity against various strains of fungi, suggesting that similar compounds might share this property .

The biological activity of 6-(4-Butylcyclohexyloxy)hexanal can be attributed to several mechanisms:

- Reactive Oxygen Species (ROS) Generation : Aldehydes can induce oxidative stress by generating ROS, which can lead to cellular damage.

- Interaction with Biomolecules : Aldehydes can form adducts with proteins and nucleic acids, potentially altering their function and leading to cytotoxic effects.

- Modulation of Cell Signaling Pathways : Compounds like hexanal have been shown to influence various signaling pathways involved in cell proliferation and apoptosis.

Study on Hexanal Derivatives

A study focused on the bioconversion of linoleic acid into hexanal derivatives highlighted the enzymatic pathways involved in the production of aldehydes. The research utilized lipoxygenases (LOXs) and hydroperoxide lyases (HPLs) to convert fatty acids into hexanal . This biocatalytic approach not only demonstrates the potential for producing 6-(4-Butylcyclohexyloxy)hexanal but also emphasizes its relevance in biotechnological applications.

Fragrance Applications

The compound's application as a fragrance ingredient has been explored in various formulations aimed at masking undesirable odors. Its pleasant olfactory properties make it a candidate for use in consumer products . The effectiveness of such formulations often depends on the concentration and interaction with other fragrance components.

Data Table: Biological Activities of Aldehyde Compounds

Q & A

Q. What validated analytical methods are available for quantifying hexanal in complex matrices like edible oils or plant tissues?

Static Headspace Gas Chromatography (SHS-GC) coupled with Flame Ionization Detection (FID) is widely used for hexanal quantification in lipid-rich matrices (e.g., oils, mayonnaise). Key parameters include equilibration temperature (e.g., 60–80°C), time (15–30 min), and internal standards (e.g., 2-octanone) to improve accuracy . For plant tissues, hexanal extraction via solid-phase microextraction (SPME) followed by GC-MS is recommended, with validation through recovery rates (85–110%) and calibration curves (R² > 0.99) .

Q. How does hexanal delay fruit ripening at the molecular level?

Hexanal inhibits phospholipase D (PLD), an enzyme critical for membrane lipid degradation during ripening. Methodologically, this can be studied via:

- qRT-PCR : Quantify PLD gene expression in treated vs. untreated fruit (e.g., bananas, tomatoes) .

- Enzyme assays : Measure PLD activity using fluorometric substrates (e.g., phosphatidylcholine labeled with BODIPY) .

- X-ray crystallography : Resolve PLD’s 3D structure to identify hexanal’s binding site .

Q. What biosafety considerations are critical for field applications of hexanal-based formulations?

Hexanal exhibits no adverse effects on non-target organisms (e.g., honeybees, earthworms) at field-relevant concentrations (≤1200 ppm). Safety assessments should include:

- Ecotoxicology tests : Monitor soil microbial diversity via 16S rRNA sequencing .

- Field trials : Track fruit fly populations and natural predator activity in treated orchards .

Advanced Research Questions

Q. How can contradictions in hexanal’s efficacy across fruit species or storage conditions be resolved?

Variability in efficacy (e.g., mango vs. orange) stems from differences in fruit physiology, formulation (e.g., nanoemulsions vs. sprays), and environmental factors (e.g., humidity). To address this:

- Conduct multivariate experiments with controlled variables (e.g., fruit genotype, treatment duration).

- Use meta-analysis to integrate data from diverse studies (e.g., shelf-life extension in tropical vs. temperate fruits) .

Q. What strategies optimize continuous enzymatic synthesis of hexanal for scalable production?

Immobilized hydroperoxide lyase (HPL) in packed-bed reactors enables continuous hexanal synthesis. Key optimizations include:

Q. How does hexanal induce apoptosis in fungal pathogens, and what are the implications for agricultural use?

Hexanal disrupts mitochondrial function in Aspergillus flavus via:

- ROS accumulation : Quantify using DCFH-DA fluorescence assays .

- Transcriptomics : Identify downregulated genes in energy metabolism (e.g., ATP synthase) and DNA repair .

- JC-1 staining : Validate mitochondrial membrane potential collapse . These findings support hexanal as a pre-harvest antifungal spray to reduce aflatoxin contamination .

Methodological Recommendations

- For gene expression studies : Combine qRT-PCR with RNA-seq to capture genome-wide responses to hexanal .

- For field trials : Use randomized block designs with ≥3 replicates to account for environmental variability .

- For kinetic analysis : Model hexanal formation as a first-order reaction (rate constants: 0.012–0.025 day⁻¹ at 45°C) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.